tert-Butyl 4-(phenyl(1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(phenyl(1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a phenyl-tetrazole moiety and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(phenyl(1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate typically involves multicomponent reactions. One common method is the Ugi-azide four-component reaction, which involves the condensation of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, an amine, an isocyanide, and sodium azide in methanol at room temperature . This reaction proceeds through a domino imine formation, intramolecular annulation, and Ugi-azide reaction, resulting in moderate to high yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable synthesis could be achieved through optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(phenyl(1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the piperazine ring.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can introduce different functional groups onto the phenyl ring.
Scientific Research Applications
tert-Butyl 4-(phenyl(1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(phenyl(1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate involves its interaction with molecular targets through its tetrazole and piperazine moieties. These interactions can modulate biological pathways, making the compound a potential candidate for therapeutic applications. The exact molecular targets and pathways depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Another piperazine derivative with different substituents.
tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate: A compound with a similar piperazine core but different functional groups.
Uniqueness
tert-Butyl 4-(phenyl(1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate is unique due to its combination of a tetrazole ring and a piperazine moiety, which provides distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C17H24N6O2 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
tert-butyl 4-[phenyl(2H-tetrazol-5-yl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H24N6O2/c1-17(2,3)25-16(24)23-11-9-22(10-12-23)14(15-18-20-21-19-15)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,19,20,21) |
InChI Key |
ZMXVGOZCIPGLQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=NNN=N3 |
Origin of Product |
United States |
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